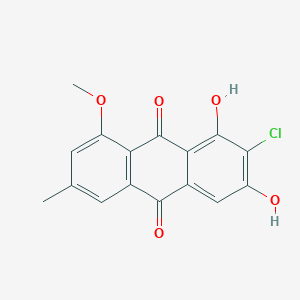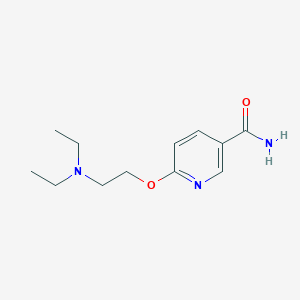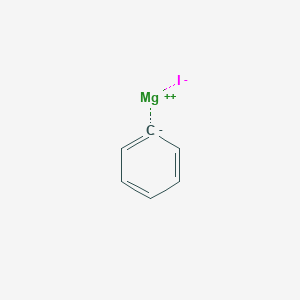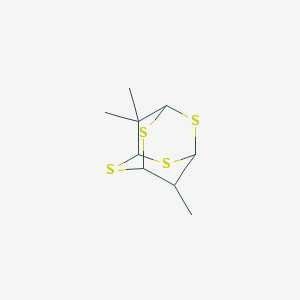
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl-, also known as TTA, is a sulfur-containing compound that has gained attention in scientific research due to its unique properties and potential applications. TTA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mecanismo De Acción
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been found to interact with various proteins and enzymes in the body, including metalloproteins, which are involved in various biological processes such as oxygen transport and storage, electron transfer, and catalysis. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been shown to bind to metal ions in metalloproteins, which can affect their activity and function. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been found to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has also been found to have neuroprotective effects, which can protect neurons from damage caused by oxidative stress and inflammation. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been studied for its potential to improve insulin sensitivity and glucose metabolism, which can have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- is also relatively inexpensive compared to other sulfur-containing compounds. However, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has some limitations, including its potential toxicity and the need for careful handling and disposal. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be challenging to purify due to its tendency to form impurities during synthesis.
Direcciones Futuras
There are several future directions for 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- research, including its use in the development of new metal-organic frameworks with improved properties and applications. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can also be used as a building block in the synthesis of new supramolecular structures with novel properties. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be studied further for its potential therapeutic applications, such as its ability to inhibit cancer cell growth and its neuroprotective effects. Finally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be used as a tool in the study of metalloproteins and their role in biological processes.
Métodos De Síntesis
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be synthesized using various methods, including the reaction of 1,3-dichloro-2-propanol with sodium sulfide followed by cyclization, the reaction of 1,3-dichloro-2-propanol with sodium hydrosulfide followed by cyclization, and the reaction of 1,3-dichloro-2-propanol with sodium sulfide in the presence of a catalyst. The purity and yield of 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be improved by using a purification process such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been found to have various scientific research applications, including its use as a ligand in coordination chemistry, a building block in supramolecular chemistry, and a stabilizer in polymer chemistry. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has also been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells and its neuroprotective effects.
Propiedades
Número CAS |
17749-64-3 |
|---|---|
Nombre del producto |
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- |
Fórmula molecular |
C9H14S4 |
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
9,9,10-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H14S4/c1-4-5-10-7-9(2,3)8(11-5)13-6(4)12-7/h4-8H,1-3H3 |
Clave InChI |
RDXVVDONGYMDIG-UHFFFAOYSA-N |
SMILES |
CC1C2SC3C(C(S2)SC1S3)(C)C |
SMILES canónico |
CC1C2SC3C(C(S2)SC1S3)(C)C |
Sinónimos |
9,9,10-Trimethyl-2,4,6,8-tetrathiaadamantane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



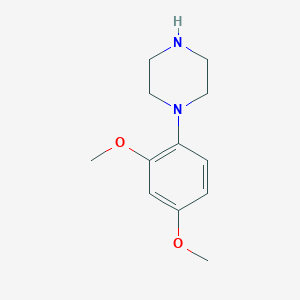
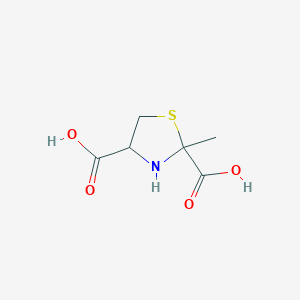
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)
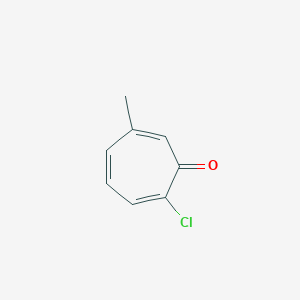
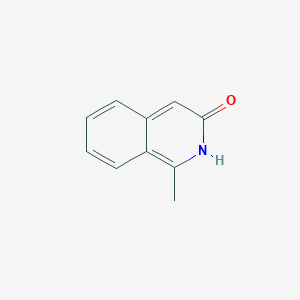
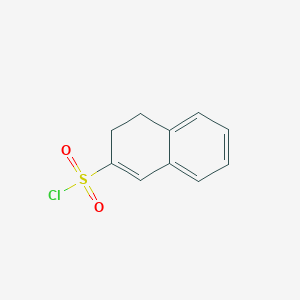
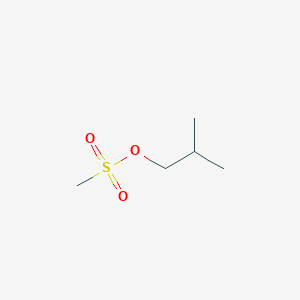
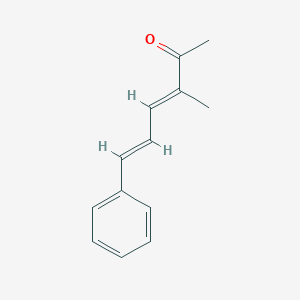
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
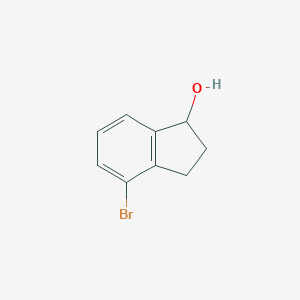
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
